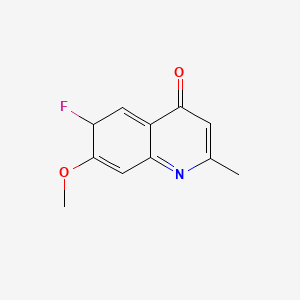![molecular formula C8H16N4O B12344190 (Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a chemical compound with the molecular formula C8H12N4O It is a diazenyl derivative of a pyridine ring, which is a six-membered aromatic heterocycle containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Analyse Chemischer Reaktionen
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Vergleich Mit ähnlichen Verbindungen
Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds also contain a diazine ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrimidine derivatives: Pyrimidines are another class of diazine compounds with a wide range of biological activities, including antiviral and anticancer effects.
Pyrazine derivatives: Pyrazines are six-membered diazine compounds with applications in pharmaceuticals and agrochemicals.
The uniqueness of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol lies in its specific structure and the presence of the dimethylamino group, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H16N4O |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol |
InChI |
InChI=1S/C8H16N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h7,9-10,13H,3-5H2,1-2H3/b8-6-,11-9? |
InChI-Schlüssel |
LBWTWACDXBMHQG-QHPIGMMXSA-N |
Isomerische SMILES |
CN(C)C1C/C(=C(/N=N)\O)/CCN1 |
Kanonische SMILES |
CN(C)C1CC(=C(N=N)O)CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chlorodiphenylmethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B12344116.png)

![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)
![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)


![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
